![molecular formula C11H18F3NO4 B6149792 2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid CAS No. 669056-97-7](/img/new.no-structure.jpg)
2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds under aqueous conditions, forming the BOC-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be substituted under acidic conditions to yield the free amine.
Hydrolysis: The compound can be hydrolyzed to remove the BOC group, resulting in the formation of the free amino acid.
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.
Sodium hydroxide: Acts as a base in the protection reaction.
Acidic conditions: Required for the removal of the BOC group.
Major Products Formed
Free amine: Formed upon removal of the BOC group.
Free amino acid: Resulting from hydrolysis of the compound.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies involving amino acid derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid involves the protection and deprotection of the amino group. The BOC group provides stability to the amino acid during synthesis and can be easily removed under acidic conditions. The resonance stabilization of the BOC group facilitates its cleavage, resulting in the formation of a carbocation that can be stabilized by elimination .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-L-alanine
- N-tert-butoxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-valine
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of peptides and other complex molecules where these properties are desirable .
Properties
CAS No. |
669056-97-7 |
---|---|
Molecular Formula |
C11H18F3NO4 |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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